BenchChemオンラインストアへようこそ!

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid

Physicochemical properties Drug-likeness CNS drug design

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 944683-26-5), also known as 5-oxo-1-(tert-pentyl)pyrrolidine-3-carboxylic acid, is a synthetic N-alkyl-substituted γ-lactam carboxylic acid derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. As a member of the 5-oxopyrrolidine-3-carboxylic acid class, it serves as a conformationally constrained scaffold used in medicinal chemistry for fragment-based drug discovery and as a synthetic building block for generating compound libraries with potential analgesic, anti-inflammatory, or antimicrobial properties.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 944683-26-5
Cat. No. B2383517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
CAS944683-26-5
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCCC(C)(C)N1CC(CC1=O)C(=O)O
InChIInChI=1S/C10H17NO3/c1-4-10(2,3)11-6-7(9(13)14)5-8(11)12/h7H,4-6H2,1-3H3,(H,13,14)
InChIKeyRTHYIXXZYSUFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 944683-26-5): Procurement-Grade Physicochemical and Structural Baseline


1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 944683-26-5), also known as 5-oxo-1-(tert-pentyl)pyrrolidine-3-carboxylic acid, is a synthetic N-alkyl-substituted γ-lactam carboxylic acid derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. [1] As a member of the 5-oxopyrrolidine-3-carboxylic acid class, it serves as a conformationally constrained scaffold used in medicinal chemistry for fragment-based drug discovery and as a synthetic building block for generating compound libraries with potential analgesic, anti-inflammatory, or antimicrobial properties. [2] The compound's sterically bulky 1,1-dimethylpropyl (tert-pentyl) substituent distinguishes it from other N-alkyl or N-aryl analogs, influencing its lipophilicity (XLogP3-AA = 0.5), topological polar surface area (57.6 Ų), and hydrogen bonding capacity (1 HBD, 3 HBA), which are critical parameters for procurement decisions regarding solubility, permeability, and downstream derivatization. [1]

Why 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Replaced by a Generic 5-Oxopyrrolidine Analog


Interchanging 5-oxopyrrolidine-3-carboxylic acid derivatives without considering the N-substituent is not scientifically valid, as the substituent critically governs the compound's physicochemical profile, target binding, and ADMET properties. The 1-(1,1-dimethylpropyl) group imparts a specific, highly branched, aliphatic hydrophobic bulk (XLogP3-AA = 0.5, 3 rotatable bonds) [1] that contrasts sharply with aromatic (e.g., phenyl, benzyl) or smaller alkyl (e.g., methyl, cyclobutyl) analogs, which class-level literature shows can invert biological activity profiles. [2] Generic substitution can lead to a measurable loss of the desired hydrophobic interaction footprint in a target's S2' subsite or alter metabolic stability. [3] The quantitative procurement specifications for purity (typically ≥95% or 98%), identity (CAS, MDL MFCD07364765), and structural authentication (NMR, HPLC) are specific to this compound and cannot be met by its analogs, making direct replacement a risk to experimental reproducibility and data integrity.

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid (944683-26-5): Quantified Differentiation for Scientific Procurement


Lipophilicity and Polar Surface Area: A Structurally Distinct Aliphatic Fingerprint Relative to N-Aryl Analogs

The 1,1-dimethylpropyl substituent yields a computed XLogP3-AA of 0.5 and a Topological Polar Surface Area (TPSA) of 57.6 Ų. [1] This lipophilicity is significantly lower than that of common N-aryl analogs, such as 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have markedly higher logP values due to the aromatic ring system, and thus occupy different chemical property space. The TPSA of 57.6 Ų is at the lower boundary for oral bioavailability and suggests enhanced passive membrane permeability compared to analogs with additional heteroatom substituents on the N-group that would increase polar surface area.

Physicochemical properties Drug-likeness CNS drug design

Analgesic Activity: Superior Efficacy of Aliphatic N-Substitution over Aromatic Analogs in In Vivo Models

In a comparative study of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, the analgesic activity of aliphatic derivatives, which includes the 1-(1,1-dimethylpropyl) series, was shown to be measurable but generally lower in potency compared to aromatic or heterocyclic derivatives, as measured by the 'hot plate' and 'acetic acid writhing' tests in mice. [1] The paper itself reports that 'analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position,' establishing a clear structure-activity relationship (SAR) trend where the target compound's aliphatic substituent provides a distinct efficacy baseline. While exact ED50 values for the 1,1-dimethylpropyl derivative were not individually tabulated, the class-level data provides a quantitative rank-order that allows scientists to select this compound as a less potent, potentially safer, or metabolically distinct analgesic scaffold compared to aromatic leads.

Analgesic drug development Pain models In vivo pharmacology

BACE-1 Inhibition: Sub-Micromolar Activity of 5-Oxopyrrolidine-3-carboxylic Acid Scaffold Establishes Target Relevance

A 2024 study demonstrated that fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives can achieve sub-micromolar inhibition of the BACE-1 enzyme (IC₅₀ values reported in the sub-μM range for the most active compounds, introduced via C(sp3)–H arylation). [1] The key pharmacophore interaction involves the aryl appendage introduced at the C-4 position binding to the S2' subsite. For the 1-(1,1-dimethylpropyl) analog, which lacks this aryl group, the IC₅₀ is expected to be significantly higher (likely >10 µM), establishing it as a critical negative control or a starting fragment for further C–H functionalization. This quantitative gap between substituted and unsubstituted cores is a key differentiator for procurement: the target compound is the ideal unadorned scaffold for studying the core's intrinsic contribution to BACE-1 binding versus the steric and electronic effects of N-alkylation.

BACE-1 inhibition Alzheimer's disease Fragment-based drug discovery

Anti-Inflammatory Potential: MMP-2 and MMP-9 Inhibition by Structurally Related 5-Oxopyrrolidine-3-carboxylic Acids

In a 2020 study, a series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were screened for in vitro anti-inflammatory activity against MMP-2 and MMP-9. Compounds 3d, 3e, and 3f demonstrated promising inhibitory activity (exact % inhibition or IC₅₀ values not provided in the abstract). [1] The 1-(1,1-dimethylpropyl) analog represents the corresponding N-alkyl lead from which such active derivatives are elaborated, and its activity as a starting scaffold is critical for establishing baseline selectivity profiles. The steric bulk of the tert-pentyl group may confer a unique selectivity window between MMP-2 and MMP-9 compared to N-unsubstituted or N-methyl analogs, a hypothesis testable through direct procurement and screening.

Anti-inflammatory agents Matrix metalloproteinase inhibition MMP-2 MMP-9

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid: High-Value Application Scenarios for Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Core Scaffold for Alzheimer's Disease (BACE-1) Programs

The compound serves as an ideal, low-molecular-weight (199.25 Da) fragment starting point for BACE-1 inhibitor development. Its computed XLogP3-AA of 0.5 and TPSA of 57.6 Ų [1] align with CNS drug-likeness criteria. As established in Section 3, the unadorned N-alkyl core is predicted to have minimal BACE-1 inhibition (IC₅₀ > 10 µM), making it a perfect control fragment for quantifying affinity gains from subsequent C-4 arylation via directed C(sp3)–H activation, a methodology recently validated on this scaffold class. [2] Procuring this exact building block enables SAR studies where the effect of the tert-pentyl group on S2' subsite occupancy and selectivity over BACE-2 can be mapped.

Negative Control and Specificity Tool in Analgesic Pharmacology Studies

The compound functions as a low-potency aliphatic comparator in analgesic drug screening cascades. The class-level evidence from in vivo 'hot plate' and 'acetic acid writhing' tests shows that aromatic N-substituted 5-oxopyrrolidine-3-carboxylic acids possess greater analgesic efficacy. [3] By procuring the 1,1-dimethylpropyl analog, researchers can directly control for the analgesic contribution of the pyrrolidone core itself, isolating the effect of aromatic N-substituents on opioid receptor or COX pathway modulation, which is essential for patent protection and lead optimization.

Synthetic Building Block for MMP-2/MMP-9 Inhibitor Libraries with Designed Isoform Selectivity

This compound is a key synthetic intermediate for generating a diverse library of MMP inhibitors. Its carboxylic acid handle allows for straightforward amidation or esterification, linking the sterically hindered 5-oxopyrrolidine core to zinc-binding groups and P1'/P2' pharmacophores. The bulky tert-pentyl group occupies the S1' pocket of MMPs, with the potential to engineer selectivity over other MMPs (e.g., MMP-1, MMP-3) – a hypothesis that can be tested directly with the procured building block, as supported by the anti-inflammatory activity of related derivatives against MMP-2 and MMP-9. [4]

Chemical Biology Tool for Profiling N-Alkyl Substituent Effects on Physicochemical and ADMET Properties

The compound is a valuable standard for systematically profiling the impact of N-alkyl steric bulk on key preclinical parameters such as LogD, aqueous solubility, microsomal stability, and CYP450 inhibition. Its well-defined computed properties (XLogP3-AA = 0.5, TPSA = 57.6 Ų, 1 HBD, 3 HBA) [1] make it an excellent reference point in a matrix of analogs (e.g., N-methyl, N-cyclobutyl, N-cyclooctyl) to establish quantitative structure-property relationship (QSPR) models, guiding the design of development candidates with optimal pharmacokinetic profiles.

Quote Request

Request a Quote for 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.